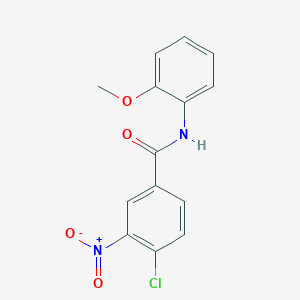

![molecular formula C12H6N2O2S2 B5526170 2,5-二(2-呋喃基)[1,3]噻唑并[5,4-d][1,3]噻唑](/img/structure/B5526170.png)

2,5-二(2-呋喃基)[1,3]噻唑并[5,4-d][1,3]噻唑

描述

Synthesis Analysis

The synthesis of derivatives of the structural family to which our compound belongs has been explored in the context of creating conjugated polymers for applications in photovoltaics. For example, new polymers based on di(2-furyl)thiazolo[5,4-d]thiazole and benzo[1,2-b:4,5-b′]dithiophene repeating units have been synthesized and tested as donors in polymer solar cell devices, highlighting the versatility of this structural motif in electronic applications (Hu et al., 2013).

Molecular Structure Analysis

Thiazolo[5,4-d]thiazoles, including structures similar to our compound of interest, are noted for their electron-deficient systems, high oxidative stability, and rigid planar structures. These characteristics facilitate efficient intermolecular π–π overlap, making them promising building blocks in the synthesis of semiconductors for plastic electronics (Bevk et al., 2013).

Chemical Reactions and Properties

The compound and its derivatives undergo various chemical reactions, including nitration, reductive metabolism, and deacetylation, demonstrating a range of reactivities that could be exploited in synthetic chemistry and materials science. For instance, the reductive metabolism of similar nitrofurylthiazole compounds to 1-(4-thiazolyl)-3-cyano-1-propanone has been reported, indicating potential pathways for chemical transformations (Swaminathan & Bryan, 1983).

Physical Properties Analysis

Physical properties such as optical bandgap, HOMO energy levels, and photovoltaic performance parameters have been characterized for polymers incorporating the di(2-furyl)thiazolo[5,4-d]thiazole structure, providing insights into the material's suitability for optoelectronic applications (Hu et al., 2013).

Chemical Properties Analysis

The chemical properties of the compound, particularly its role in the synthesis of conjugated polymers, highlight its potential utility in the creation of materials with desirable electronic properties. The synthesis processes often involve catalytic reactions and can lead to materials with specific optical and electronic characteristics, useful in the development of advanced technologies (Bevk et al., 2013).

科学研究应用

光伏应用

2,5-二(2-呋喃基)[1,3]噻唑并[5,4-d][1,3]噻唑(研究中称为 DFTT)已被调查其在光伏领域中的效用。胡等人(2013 年)的一项研究合成了基于 DFTT 和苯并[1,2-b:4,5-b′]二噻吩单元的新共轭聚合物,用作本体异质结聚合物太阳能电池中的给体。这些聚合物 PBDTODFTT 和 PBDTTDFTT 分别表现出 2.00 eV 和 1.98 eV 的光学带隙,并在特定照明条件下实现了 3.06% 的功率转换效率 (Hu et al., 2013)。

合成方法

研究还集中在基于 2,5-二(2-呋喃基)[1,3]噻唑并[5,4-d][1,3]噻唑结构的化合物的合成和化学改性。Saldabol 等人(2002 年)详细介绍了 2-氨基-和 2-乙酰氨基-4-(2-呋喃基)噻唑的溴化和硫氰化,证明了这些化合物的反应性和它们进一步化学改性的潜力 (Saldabol et al., 2002)。

生物医学研究

在生物医学领域,2,5-二(2-呋喃基)[1,3]噻唑并[5,4-d][1,3]噻唑的衍生物已被合成并评估其各种生物活性。Foroumadi 等人(2005 年)报道了 2-(5-硝基-2-呋喃基)和 2-(5-硝基-2-噻吩基)-5-取代-1,3,4-噻二唑的合成和体外杀李什曼原虫活性,一些化合物显示出优于参考药物葡萄糖酸锑钠的活性 (Foroumadi et al., 2005)。

作用机制

Optical and electrical tests show that CTF-NWU-1 has a narrower energy band and a more efficient electron–hole separation and transfer capability compared to CTF-NWU-2 . Impressively, the photocatalytic hydrogen production reaction rate of CTF-NWU-1 was as high as 17,600 μmol h−1 g−1, while the hydrogen production rate of CTF-NWU-2 was only 4100 μmol h−1 g−1 .

未来方向

Given the cost-effectiveness, ease of synthesis, and now a structure–photophysics correlation, there is a compelling case for the adoption of thiazolo[5,4-d]thiazole-based materials in solid-state photonic and fluorescence-based optical devices . The high potential of these molecules was widely recognized, notably in the field of organic photovoltaics .

属性

IUPAC Name |

2,5-bis(furan-2-yl)-[1,3]thiazolo[5,4-d][1,3]thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N2O2S2/c1-3-7(15-5-1)9-13-11-12(17-9)14-10(18-11)8-4-2-6-16-8/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAXPGDMECORKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC3=C(S2)N=C(S3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(furan-2-YL)-[1,3]thiazolo[5,4-D][1,3]thiazole | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorophenyl)-2-{3-[(hydroxyimino)methyl]-1H-indol-1-yl}acetamide](/img/structure/B5526091.png)

![1-{[3-(phenylsulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B5526107.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]acetamide](/img/structure/B5526108.png)

![6-(4-bromophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5526113.png)

![N'-(2,4-dichlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5526130.png)

![[4-(1-phenyl-1H-tetrazol-5-yl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5526133.png)

![1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-propoxypiperidine](/img/structure/B5526137.png)

![2-{[(3-methyl-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5526142.png)

![4-[(4-tert-butylphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5526153.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B5526169.png)

![N-[(5-methyl-2-pyrazinyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5526179.png)